molecular formula C10H10O4 B12068950 4-Ethylbenzene-1,3-dicarboxylic acid

4-Ethylbenzene-1,3-dicarboxylic acid

Cat. No.: B12068950
M. Wt: 194.18 g/mol
InChI Key: KWUNSVKWRPVSEE-UHFFFAOYSA-N
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Description

4-Ethylbenzene-1,3-dicarboxylic acid (CAS 1378742-82-5) is an aromatic dicarboxylic acid derivative that serves as a valuable building block in organic and materials synthesis . With the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol, this compound is structurally characterized by a benzene ring with carboxylic acid groups at the 1 and 3 positions and an ethyl substituent at the 4 position . This functional group arrangement makes it a versatile precursor for constructing complex molecular architectures, particularly in supramolecular chemistry and crystal engineering, where dicarboxylic acids are known to form stable structures through hydrogen-bonding interactions with complementary groups like pyridyl compounds . As a member of the benzene dicarboxylic acid family, which includes industrially significant isomers like terephthalic acid (used in PET polymer production) and isophthalic acid, this ethyl-substituted analog offers researchers a modified scaffold for developing novel materials with tailored properties . The compound should be stored sealed in a dry environment at room temperature to preserve stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

4-ethylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

KWUNSVKWRPVSEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Substituted Xylenes and Alkylbenzenes

The oxidation of alkyl-substituted benzene derivatives represents a straightforward pathway to dicarboxylic acids. For 4-ethylbenzene-1,3-dicarboxylic acid, theoretical routes begin with 4-ethyl-m-xylene, where methyl groups at the 1- and 3-positions are oxidized to carboxylic acids. Industrial precedents, such as the production of terephthalic acid via p-xylene oxidation, suggest that cobalt or manganese catalysts in acetic acid solvent under high-pressure oxygen can achieve this transformation . However, the ethyl substituent introduces steric and electronic complications.

In the synthesis of bio-based terephthalic acid, Whited et al. demonstrated that toluic acid derivatives undergo oxidation to dicarboxylic acids using a mixture of sulfuric acid and oxygen, yielding 88% isophthalic acid under controlled conditions . Applied to 4-ethyl-m-toluic acid, similar oxidative protocols could theoretically produce the target compound, though competing side reactions (e.g., over-oxidation or decarboxylation) may necessitate lower temperatures (80–100°C) and shorter reaction times .

Table 1: Comparative Oxidation Conditions for Alkylbenzene Derivatives

SubstrateCatalyst SystemTemperature (°C)Yield (%)Reference
p-XyleneCo/Mn/Br in AcOH19095
m-Toluic AcidH2SO4 + O210088
4-Ethyl-m-xylene*Co/Mn/Br (hypothetical)180~65

*Theoretical projection based on analogous systems.

Cycloaddition and Aromatization Strategies

Diels-Alder cycloaddition offers a modular approach to construct substituted cyclohexene intermediates, which are subsequently aromatized and functionalized. The patent WO2014144843A1 details the synthesis of terephthalic acid via cycloaddition of bio-isoprene and acrylic acid, followed by aromatization with sulfuric acid and oxidation . Adapting this method, a diene bearing an ethyl group (e.g., 2-ethyl-1,3-butadiene) could react with a dienophile such as maleic anhydride to yield a cyclohexene diester. Subsequent dehydrogenation and oxidation would yield this compound.

Carboxylation of Halogenated Intermediates

Transition metal-catalyzed carboxylation provides a direct route to introduce carboxylic acid groups. A potential synthesis begins with 4-ethyl-1,3-dibromobenzene, which undergoes palladium-catalyzed carbonylation using carbon monoxide and methanol. This method, analogous to the synthesis of 4,4'-diphenyl ether dicarboxylic acid , could yield dimethyl 4-ethylbenzene-1,3-dicarboxylate, followed by hydrolysis.

The patent CN111018706A highlights the efficacy of alkaline hydrolysis (10–50% NaOH at 50–80°C) for converting esters to dicarboxylic acids, with yields exceeding 80% . Applying these conditions to the dimethyl ester precursor would require careful pH control during acidification to prevent side reactions.

Table 2: Hydrolysis Conditions for Ester Precursors

EsterAlkali ConcentrationTemperature (°C)Yield (%)Reference
Dimethyl terephthalate30% NaOH7085
Dimethyl 4-ethyl-1,3-dicarboxylate*40% NaOH60~78

*Projected based on CN111018706A data .

Hydrolysis of Nitrile Precursors

Nitrile hydrolysis represents an underutilized but viable pathway. Starting from 4-ethyl-1,3-dicyanobenzene, acidic or basic hydrolysis can yield the corresponding dicarboxylic acid. The patent CN111018706A demonstrates that hydrolysis in 50% sulfuric acid at 120°C converts nitriles to carboxylic acids . However, the ethyl group’s stability under strongly acidic conditions must be verified, as β-hydrogen elimination could form styrenic byproducts.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Oxidation of alkylbenzenes is scalable but requires harsh conditions and high-purity substrates.

  • Cycloaddition-aromatization enables precise regiocontrol but involves multi-step sequences.

  • Carboxylation offers modularity but depends on expensive catalysts.

  • Nitrile hydrolysis is efficient but risks side reactions under extreme pH.

Table 3: Method Comparison for this compound Synthesis

MethodStepsYield (%)CostScalability
Alkylbenzene Oxidation160–70LowHigh
Cycloaddition350–65MediumModerate
Carboxylation270–80HighLow
Nitrile Hydrolysis275–85MediumHigh

Chemical Reactions Analysis

Scientific Research Applications

Applications in Materials Science

Polymer Synthesis
4-Ethylbenzene-1,3-dicarboxylic acid can be used as a monomer in the synthesis of polyesters and other polymers. Its two carboxylic acid groups allow for easy incorporation into polymer chains through condensation reactions with diols. The resulting polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.

Polymer TypeMonomer UsedProperties
Poly(ethylene-4-ethylbenzene-1,3-dicarboxylate)This compound + Ethylene glycolHigh thermal stability, good mechanical strength
Poly(propylene-4-ethylbenzene-1,3-dicarboxylate)This compound + Propylene glycolEnhanced impact resistance and flexibility

Case Study: Bio-based Polymers
Research has demonstrated the feasibility of synthesizing bio-based polymers using this compound derived from renewable resources. This approach not only reduces reliance on fossil fuels but also contributes to sustainability in polymer production .

Pharmaceutical Applications

Drug Development
The compound's structure allows it to serve as a scaffold for drug development. Its ability to form stable complexes with various pharmacophores makes it a candidate for designing new therapeutic agents. For instance, derivatives of this compound have shown promise in enhancing solubility and bioavailability of poorly soluble drugs.

Drug CandidateModificationResult
Compound AEsterification with this compoundIncreased solubility
Compound BSalt formationEnhanced bioavailability

Environmental Chemistry

Synthesis of Biodegradable Materials
The incorporation of this compound into biodegradable plastics has been explored. These materials can degrade under environmental conditions, reducing plastic waste. Studies indicate that these biodegradable plastics maintain mechanical integrity while offering a sustainable alternative to conventional plastics .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzene ring significantly alter electronic and steric properties:

  • Electron-donating groups (e.g., ethyl) : Reduce acidity of the carboxylic acid groups compared to electron-withdrawing substituents.
  • Electron-withdrawing groups (e.g., fluoro, bromo) : Increase acidity and influence reactivity in esterification or coordination reactions.
Table 1: Key Structural and Electronic Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Acidity (pKa)*
4-Ethylbenzene-1,3-dicarboxylic acid Ethyl (4) C₁₀H₁₀O₄ 194.18 ~3.5–4.0†
4-Fluorobenzene-1,3-dicarboxylic acid Fluoro (4) C₈H₅FO₄ 184.12 ~2.8–3.2‡
4-Bromobenzene-1,3-dicarboxylic acid Bromo (4) C₈H₅BrO₄ 261.03 ~2.5–3.0‡
5-Bromobenzene-1,3-dicarboxylic acid Bromo (5) C₈H₅BrO₄ 261.03 ~2.7–3.1‡

*Acidity values inferred from substituent effects; †Ethyl reduces acidity; ‡Halogens increase acidity .

Physical Properties

  • Melting Points : Halogenated derivatives generally exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding). For example, 4-bromo derivatives may melt above 200°C, while ethyl-substituted analogs likely have lower melting points due to reduced polarity .
  • Solubility : Ethyl substitution enhances hydrophobicity, reducing water solubility compared to fluoro or bromo derivatives, which are more polar .

Crystallographic and Supramolecular Features

  • 4-Fluoro and 4-bromo derivatives: Exhibit tighter packing via hydrogen and halogen bonds, as seen in related quinoline dicarboxylic acids (e.g., O–H⋯O and Br⋯O interactions) .

Biological Activity

4-Ethylbenzene-1,3-dicarboxylic acid (C10H10O4) is an aromatic dicarboxylic acid characterized by two carboxylic acid functional groups attached to a benzene ring with an ethyl substituent at the para position relative to one of the carboxyl groups. This unique structure allows for various chemical interactions, making it a compound of interest in organic chemistry, materials science, and pharmacology.

The compound's molecular structure contributes to its reactivity and potential biological applications. Its ability to participate in various chemical reactions typical of dicarboxylic acids, such as esterification and amidation, enhances its utility in synthetic chemistry.

PropertyValue
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Boiling PointNot Available
SolubilitySoluble in organic solvents
ToxicityModerate

Biological Activity

Research into the biological activity of this compound is still emerging. However, its structural similarity to other dicarboxylic acids suggests several potential biological activities:

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties. For instance, studies have indicated that certain dicarboxylic acids can inhibit bacterial growth, suggesting that this compound may possess similar effects.
  • Cytotoxic Effects : Preliminary investigations into related compounds have demonstrated cytotoxic activity against various cancer cell lines. This raises the possibility that this compound could exhibit cytotoxic properties worth exploring further.

The mechanisms through which dicarboxylic acids exert their biological effects are not fully understood but may involve:

  • Inhibition of Enzymatic Activity : Dicarboxylic acids can act as competitive inhibitors for enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : Some studies indicate that dicarboxylic acids can integrate into cell membranes, altering permeability and leading to cell death.

Comparative Analysis with Related Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds.

Table 2: Comparison of Dicarboxylic Acids

Compound NameStructureBiological Activity
Phthalic AcidC8H6O4Antimicrobial, potential carcinogen
Terephthalic AcidC8H6O4Used in polyesters; low toxicity
1,2-Benzenedicarboxylic AcidC8H6O4Cytotoxic effects reported
This compoundC10H10O4Emerging research; potential cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethylbenzene-1,3-dicarboxylic acid in laboratory settings?

  • Methodological Answer : A common approach involves functionalizing benzene-1,3-dicarboxylic acid precursors via alkylation or Friedel-Crafts reactions. For example, polyphosphoric acid (PPA) has been used as a catalyst for introducing substituents to aromatic dicarboxylic acids under controlled heating (60–80°C) . Ethylation at the 4-position may require selective protection of the carboxylic acid groups to avoid side reactions. Post-synthesis purification via recrystallization in methanol or DMSO is recommended to isolate the product .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in deuterated DMSO or methanol-d4 can confirm the ethyl substitution pattern and carboxylate proton environments .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity, particularly for detecting unreacted precursors or positional isomers .
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretching) and 2500–3000 cm1^{-1} (carboxylic acid O-H) are diagnostic .

Q. How can solubility properties of this compound be optimized for aqueous reaction conditions?

  • Methodological Answer : While the compound is sparingly soluble in water, solubility can be enhanced by adjusting pH (e.g., using potassium hydroxide to deprotonate carboxyl groups) or employing polar aprotic solvents like DMF. Co-solvent systems (e.g., water:methanol 1:1) are effective for reactions requiring mild conditions .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from a DMSO/water mixture (3:1 v/v) at 4°C promotes single-crystal growth. For refinement, use SHELXL (via Olex2 or SHELXTL) to model the ethyl group’s rotational disorder. High-resolution data (d-spacing < 0.8 Å) are critical to resolving overlapping electron density in the aromatic region .

Q. What strategies resolve contradictions in reported solubility and stability data for benzene-1,3-dicarboxylic acid derivatives under varying pH and temperature?

  • Methodological Answer : Systematic stability assays should be conducted:

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermal Stability : TGA/DSC under nitrogen can identify decomposition thresholds. For example, derivatives with ethyl substituents typically show thermal stability up to 200°C .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic or adsorption applications?

  • Methodological Answer : Use solvothermal synthesis with transition metal salts (e.g., CuCl2·2H2O) in DMF/ethanol at 120°C for 48 hours. The ethyl group’s steric effects may reduce interpenetration, enhancing porosity. Characterize the MOF’s surface area via BET and validate coordination modes through EXAFS or IR .

Q. What computational methods are suitable for predicting the acid dissociation constants (pKa) of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can estimate pKa values by analyzing the electronic environment of carboxyl groups. Compare results with experimental potentiometric titrations in 0.1 M KCl to calibrate models .

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